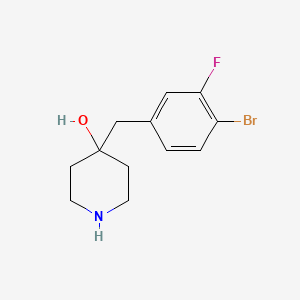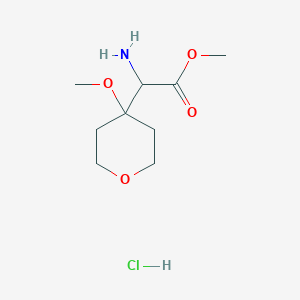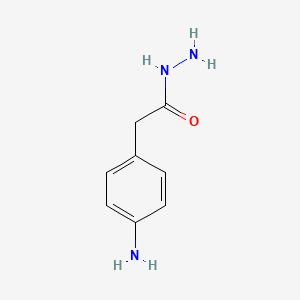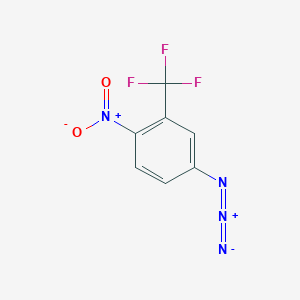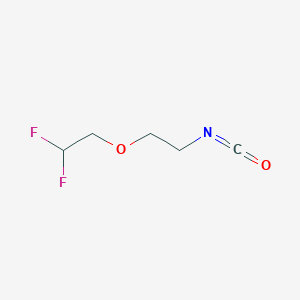
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane is an organofluorine compound with the chemical formula C₄H₅F₂NO₂. This compound is characterized by the presence of both fluorine and isocyanate functional groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1-difluoroethane with an appropriate isocyanate precursor. One common method is the mercury-catalyzed addition of hydrogen fluoride to acetylene, followed by subsequent reactions to introduce the isocyanate group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, halogens, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: A simpler compound without the isocyanate group, used primarily as a refrigerant.
1,1-Difluoro-2-(isocyanatomethoxy)ethane: A closely related compound with a similar structure but different reactivity.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with different halogen substituents.
The uniqueness of this compound lies in its combination of fluorine and isocyanate groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C5H7F2NO2 |
|---|---|
Poids moléculaire |
151.11 g/mol |
Nom IUPAC |
1,1-difluoro-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)3-10-2-1-8-4-9/h5H,1-3H2 |
Clé InChI |
AXWOOANDSZKCFD-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



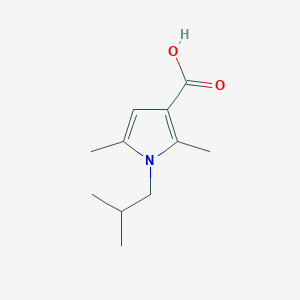
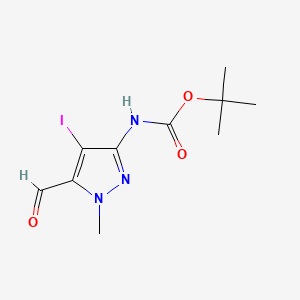
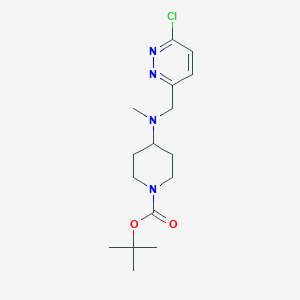
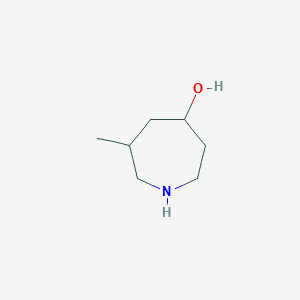
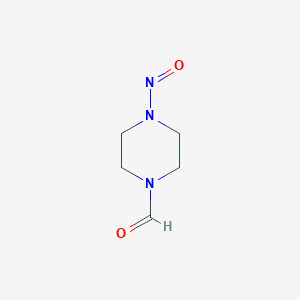
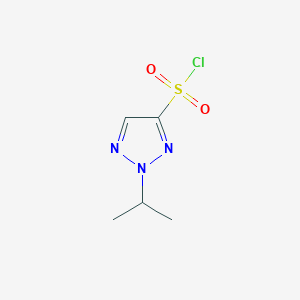
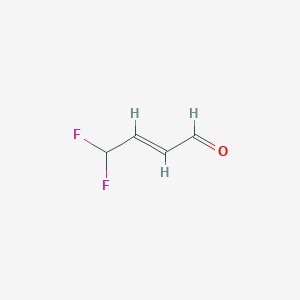
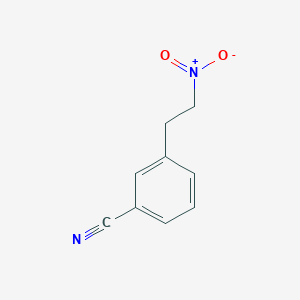
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)
